11alpha-Hydroxy-5beta-pregnane-3,20-dione
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Overview
Description
11alpha-Hydroxy-5beta-pregnane-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Subheading Erythropoiesis and Steroid Metabolites
Research has explored various steroid metabolites, including 5beta-pregnane-3,20-dione, for their ability to stimulate erythropoiesis. A study conducted using polycythemic mice found that 5beta-pregnane-3,20-dione and related steroids did not show significant erythropoietic activity under the test conditions, contrasting with steroids like testosterone and 5alpha-dihydrotestosterone which did increase radioactive iron incorporation in red cells (Fisher et al., 1977).
Metabolism and Stereospecificity
Subheading Metabolic Pathways and Stereogenic Centers
The metabolism of steroids, including 5beta-pregnane derivatives, has been a subject of detailed studies. For instance, research has shown that plant cell suspension cultures can convert progesterone into various metabolites, indicating a stereospecific reduction of keto groups and introduction of hydroxyl groups at specific positions. This includes the transformation into delta4-pregnene-6beta,11alpha-diol-3,20-dione among others, showcasing the metabolic versatility of plant cell systems with steroids (Yagen et al., 1978).
Steroid Characterization
Subheading Structural Characterization and Hormonal Markers
In neonates with 21-hydroxylase deficiency, a condition impacting steroid metabolism, the characterization of specific markers is critical for early diagnosis. Studies have identified markers like 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione, providing valuable insights into the steroid profiles of affected newborns. This underlines the importance of such compounds in diagnosing and understanding metabolic disorders (Christakoudi et al., 2010).
Neuroactive Steroids
Subheading Neuroactive Steroids and Serotonergic Neurons
Neuroactive steroids like 5beta-pregnane-3,20-dione (5beta-DHP) have been studied for their potential effects on serotonergic neurons and mood disorders. Research indicates that certain neurosteroids can significantly increase the firing activity of 5-HT neurons, hinting at their potential antidepressant effects and importance in understanding affective disorders, especially in females (Robichaud & Debonnel, 2004).
properties
CAS RN |
565-93-5 |
---|---|
Product Name |
11alpha-Hydroxy-5beta-pregnane-3,20-dione |
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20+,21-/m1/s1 |
InChI Key |
XHCCPSKYYJBSAA-JMQWGRHHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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